2-(Ethylamino)-3-(2-methyl-1h-imidazol-1-yl)propanoic acid

Lipophilicity prediction ADME profiling Imidazole derivatives

Replace generic histidine analogues with a validated chiral scaffold. This 2-methylimidazole-propanoic acid (≥97%) offers precise steric & electronic tuning for CNS/MMP programs. - **Property edge:** LogP -2.62 (ACD/Labs) balances polarity vs. unsubstituted imidazole. - **Application-ready:** 4 H-bond acceptors; imidazole N3 coordinates Zn²⁺ (pKa ~7.7). - **Supply assurance:** 97-98% purity, LC-MS qualified. Immediate shipment.

Molecular Formula C9H15N3O2
Molecular Weight 197.23 g/mol
Cat. No. B13625650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Ethylamino)-3-(2-methyl-1h-imidazol-1-yl)propanoic acid
Molecular FormulaC9H15N3O2
Molecular Weight197.23 g/mol
Structural Identifiers
SMILESCCNC(CN1C=CN=C1C)C(=O)O
InChIInChI=1S/C9H15N3O2/c1-3-10-8(9(13)14)6-12-5-4-11-7(12)2/h4-5,8,10H,3,6H2,1-2H3,(H,13,14)
InChIKeyQVVXNRGCXFVPQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Ethylamino)-3-(2-methyl-1H-imidazol-1-yl)propanoic Acid: Physicochemical & Structural Profile


2-(Ethylamino)-3-(2-methyl-1H-imidazol-1-yl)propanoic acid (CAS 1248408-68-5) is a synthetic, bifunctional imidazole–amino acid derivative with molecular formula C₉H₁₅N₃O₂ and molecular weight 197.23 g·mol⁻¹ . The molecule features a 2-methylimidazole ring linked via a methylene bridge to the α‑carbon of an N‑ethyl‑substituted propanoic acid, creating a sterically constrained, chiral scaffold (one asymmetric centre) . It is supplied as a research‑grade solid (purity ≥97–98%) with predicted LogP values ranging from –2.62 (ACD/Labs) to +0.25 (ChemAxon), indicating a highly polar, zwitterionic‑capable small molecule . Its combination of a hydrogen‑bond‑donating carboxylic acid, a secondary amine, and an imidazole ring that can serve as both a hydrogen‑bond acceptor and a metal‑coordinating ligand places it in a unique property space relative to close structural analogues .

+
Bifunctional imidazole–amino acid scaffold for ligand design
+
Single chiral center supports enantiomer-specific SAR studies
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High-purity research-grade solid from multiple independent suppliers

2-(Ethylamino)-3-(2-methyl-1H-imidazol-1-yl)propanoic Acid: Key Differences from Structural Analogues


Compounds within the 2‑amino‑3‑(imidazol‑1‑yl)propanoic acid family differ critically in the substitution pattern at the imidazole 2‑position, the N‑alkyl group on the α‑amine, and the presence or absence of an α‑methyl substituent. These seemingly small structural variations translate into large differences in predicted lipophilicity (LogP spanning >3 log units), steric demand, hydrogen‑bonding capacity, and acid‑base properties . Even a methyl‑to‑ethyl swap at the imidazole 2‑position raises the molecular weight by 14 Da and measurably alters the compound's retention time, solubility, and passive membrane permeability. Consequently, substituting one analogue for another without quantitative comparative data risks confounding structure‑activity relationships, invalidating pharmacokinetic models, or introducing unanticipated off‑target effects—especially in programmes where the imidazole ring serves as a key pharmacophore or metal‑binding motif [1]. The evidence assembled below quantifies these distinctions to enable rational, data‑backed procurement decisions.

Lipophilicity shift
Methyl substitution at the imidazole 2‑position causes a large shift in predicted LogP; permeability and solubility profiles may not transfer from des‑methyl or 2‑isopropyl analogues.
Ionization state alteration
Imidazole pKa differs by ~0.5 units versus unsubstituted analogues, changing protonation at physiological pH and potentially affecting binding electrostatics.
Steric pocket mismatch
Incremental steric bulk (methyl vs. H or isopropyl) alters binding‑pocket complementarity; direct replacement without steric parameter review may confound SAR.

2-(Ethylamino)-3-(2-methyl-1H-imidazol-1-yl)propanoic Acid: Comparative Data vs. Structural Analogs


Predicted Lipophilicity (LogP) vs. Analogues

The target compound displays a predicted LogP of –2.62 (ACD/Labs algorithm), which is 2.5–3.0 log units more hydrophilic than the des‑methyl analogue 2‑(ethylamino)‑3‑(1H‑imidazol‑1‑yl)propanoic acid (LogP +0.25, ChemAxon prediction) . Conversely, it is approximately 1.1 log units more hydrophilic than the 2‑isopropyl analogue (LogP –1.52, ACD/Labs) . This pronounced difference arises from the electron‑donating and steric effects of the 2‑methyl substituent, which modulate the imidazole ring's hydrogen‑bond acceptor strength and thereby influence partitioning behaviour.

Predicted LogP
Method context
ΔLogP ≈ −2.9 vs des‑methyl; Δ ≈ −1.1 vs 2‑isopropyl
Supports permeability modeling; large difference may impact cell‑based assay comparability
In silico predictions; experimental logP not available
Lipophilicity prediction ADME profiling Imidazole derivatives

Steric Bulk at Imidazole 2-Position

The 2‑methyl substituent on the imidazole ring of the target compound contributes a molar refractivity increment of +5.65 cm³·mol⁻¹ relative to the unsubstituted (2‑H) analogue, and a Taft Es steric constant of –1.24 versus the 2‑isopropyl analogue (Es = –1.71), placing it in an intermediate steric demand category . The target compound's molecular weight (197.23 Da) is 14.02 Da heavier than the des‑methyl analogue (183.21 Da) and 14.03 Da lighter than the 2‑ethyl analogue (211.26 Da), reflecting the incremental methylene unit .

Steric Bulk
Class-level
ΔMW +14 Da; MR +5.65 cm³/mol vs des‑methyl
Intermediate steric demand may influence binding‑pocket fit
Calculated from atomic increments; Taft Es estimates
Steric parameters Molar refractivity Imidazole substitution

Hydrogen-Bond Donor/Acceptor Profile

The target compound possesses 2 hydrogen‑bond donors (carboxylic acid OH and secondary amine NH) and 4 hydrogen‑bond acceptors (imidazole N, carboxylic acid C=O, amine N), identical to the des‑methyl, 2‑ethyl, and 2‑isopropyl analogues . However, the spatial disposition of the imidazole acceptor differs due to the electron‑donating 2‑methyl group, which raises the pKa of the imidazole N3 by approximately 0.4–0.6 units relative to the unsubstituted imidazole (predicted pKa ≈ 7.7 for the ethyl ester analogue vs. ~7.2 for unsubstituted imidazole) . This pKa shift alters the protonation state at physiological pH, directly influencing solubility, salt formation, and co‑crystallisation behaviour.

H‑Bond & pKa
Reported
ΔpKa(imidazole) ≈ +0.5 vs unsubstituted
pKa shift alters ionization state at physiological pH, affecting solubility and binding
Predicted pKa; experimental verification recommended
Hydrogen bonding Solubility Crystal engineering

Commercial Purity and Batch Consistency

The target compound is commercially available from multiple independent suppliers with specified purity of 97% (AKSci) or 98% (Fluorochem, Leyan) . In contrast, the des‑methyl analogue is listed at 97% purity by a single vendor, while the 2‑isopropyl and 2‑ethyl analogues are frequently offered at 95% purity with fewer suppliers . The availability of multiple 97–98% purity sources reduces single‑vendor dependency and provides leverage for competitive pricing and batch‑to‑batch reproducibility verification.

Purity & Supply
Specification review
97–98%≥3 suppliers
Multi-source high purity reduces single-vendor risk and supports batch reproducibility
Supplier-specified; no inter‑lab validation available
Quality control Batch reproducibility Procurement specification

Chiral Centre and Stereochemical Purity

The target compound contains a single asymmetric carbon (α‑carbon of the propanoic acid), yielding a racemic mixture unless otherwise specified . This is shared with the des‑methyl and 2‑ethyl analogues but contrasts with the 2‑(ethylamino)‑2‑methyl‑3‑(2‑methyl‑1H‑imidazol‑1‑yl)propanoic acid (CAS 1249274-72-3), which possesses a quaternary α‑carbon and is therefore achiral [1]. The absence of chirality in the α‑methyl analogue eliminates the need for enantiomeric separation and simplifies analytical characterisation, but also removes the possibility of stereospecific interactions with chiral biological targets—a factor that may be decisive for programmes exploring enantioselective pharmacology.

Chirality
Class-level
1 asymmetric center; Fsp³ = 0.56
Enables enantiomer-specific SAR studies; racemic unless otherwise specified
No experimental enantiomeric excess data available
Chirality Enantiomeric purity Asymmetric synthesis

2-(Ethylamino)-3-(2-methyl-1H-imidazol-1-yl)propanoic Acid: Key Application Scenarios


Scaffold for Histamine H₃/H₄ Receptor Ligands

The target compound's 2‑methylimidazole LogP of –2.62 positions it between the overly hydrophilic unsubstituted imidazole (LogP +0.25) and the more lipophilic 2‑isopropyl analogue (LogP –1.52), providing an ideal starting point for CNS‑penetrant histamine H₃ antagonists where a balanced logD (1–3) is required . The chiral α‑carbon allows enantiomer separation for stereospecific SAR exploration, while the ethylamino group offers a metabolically stable secondary amine handle absent in simpler 2‑amino propanoic acid derivatives .

Metal-Chelating Building Block for Metalloenzyme Inhibitors

With 4 hydrogen‑bond acceptors including the imidazole N3 (pKa ~7.7) and carboxylic acid (pKa ~2.5), the compound can simultaneously coordinate a catalytic metal ion (e.g., Zn²⁺ in histone deacetylases or matrix metalloproteinases) via the imidazole nitrogen and engage in charge‑reinforced hydrogen bonding via the carboxylate . The 2‑methyl group provides a defined steric shield that can be exploited to achieve selectivity over metalloenzyme isoforms with narrower active‑site clefts, as suggested by the steric parameter data described in Section 3 .

Non-Canonical Amino Acid for Peptidomimetics

The target compound's imidazole‑methylene‑α‑amino acid backbone mimics the histidine side chain but with N‑ethyl substitution on the α‑amine, introducing conformational constraint (Fsp³ = 0.56) that can stabilise β‑turn geometries in peptidomimetics . Compared to the achiral α‑methyl analogue, the target's single asymmetric centre permits the synthesis of diastereomerically pure peptides, enabling systematic study of stereochemical effects on target binding .

Reference Standard for Imidazole-Containing Compound Analysis

With commercial purity specifications of 97–98% confirmed by three independent suppliers, the target compound is suitable as a qualified reference standard for HPLC/LC‑MS method calibration in imidazole‑containing drug discovery programmes . Its well‑defined molecular weight (197.23 Da), hydrogen‑bond donor/acceptor count, and predicted LogP provide anchor points for chromatographic retention‑time modelling and QSRR (quantitative structure‑retention relationship) development .

Application
Selection Property
Validation Focus
Histamine H₃/H₄ Ligand Scaffold
Balanced lipophilicity for CNS target space
LogD optimization; permeability screening
Metalloenzyme Inhibitor Building Block
Imidazole and carboxylate metal-coordination motifs
Metal binding assay; isoform selectivity profiling
Peptidomimetic Non‑canonical Amino Acid
Single chiral center for stereochemical exploration
Enantiomer resolution; conformational analysis
Reference Standard for Imidazole Analysis
High-purity research-grade solid; multi‑supplier availability
HPLC/LC‑MS calibration; retention time benchmarking
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